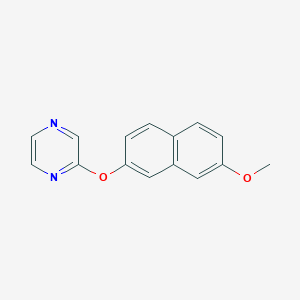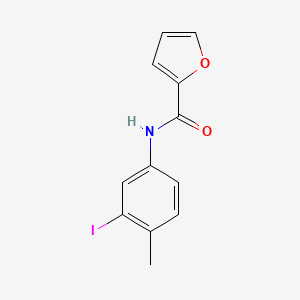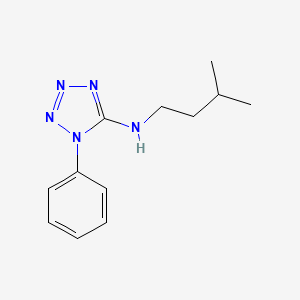
2-(7-Methoxynaphthalen-2-yl)oxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxynaphthalen-2-yl)oxypyrazine is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a pyrazine ring and a naphthalene ring. This compound has been synthesized using various methods, and its properties and applications have been extensively studied.
Aplicaciones Científicas De Investigación
2-(7-Methoxynaphthalen-2-yl)oxypyrazine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a cancer treatment that uses light to activate a drug that kills cancer cells. In addition, it has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science.
Mecanismo De Acción
The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine is not well understood. However, it is believed that the compound interacts with metal ions through its pyrazine ring, forming a complex that emits fluorescence. In addition, it is believed that the compound can generate reactive oxygen species upon irradiation, which can cause damage to cancer cells in photodynamic therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine are not well studied. However, it has been shown to be non-toxic to cells at low concentrations. In addition, it has been shown to be stable in biological fluids, which makes it a good candidate for in vivo imaging and diagnostic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine is its fluorescent properties, which make it a useful tool for the detection of metal ions and imaging of biological samples. In addition, its stability in biological fluids makes it a good candidate for in vivo applications. However, one of the limitations of this compound is its low yield in synthesis, which can make it expensive to produce.
Direcciones Futuras
There are several future directions for the research on 2-(7-Methoxynaphthalen-2-yl)oxypyrazine. One direction is the development of new synthesis methods that can increase the yield and reduce the cost of production. Another direction is the exploration of its potential as a photosensitizer for photodynamic therapy, and the optimization of its properties for this application. In addition, the development of new metal complexes using this compound as a ligand can lead to new catalytic and materials science applications.
Métodos De Síntesis
2-(7-Methoxynaphthalen-2-yl)oxypyrazine can be synthesized using various methods. One of the most common methods is the reaction between 2-chloro-7-methoxynaphthalene and pyrazine-2-carboxylic acid in the presence of a base. This reaction results in the formation of the desired product with a yield of around 50%. Other methods include the reaction between 2-amino-7-methoxynaphthalene and pyrazine-2-carboxylic acid, or the reaction between 2-chloro-7-methoxynaphthalene and 2-amino-pyrazine.
Propiedades
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11-3-5-14(9-12(11)8-13)19-15-10-16-6-7-17-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUHQBODISEFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-2-yl)oxypyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)


![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)

![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)